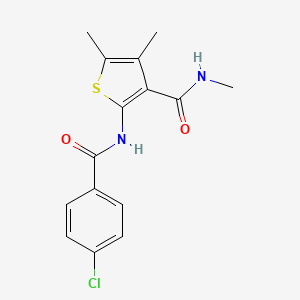

2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

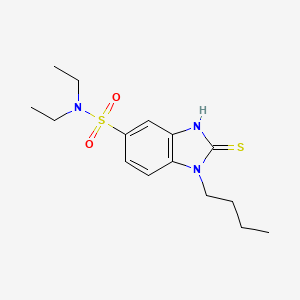

The compound “2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is likely a synthetic organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two amide groups attached to a chlorobenzene ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 4,5-trimethylthiophene-2-carboxylic acid derivative with a 4-chlorobenzamide derivative. This could potentially be achieved through a variety of coupling reactions, such as amide bond formation or cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a benzene ring, and two amide groups. The thiophene and benzene rings are likely to be planar due to the conjugated pi system, while the amide groups could participate in hydrogen bonding .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The thiophene ring could undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The amide groups could participate in acylation or hydrolysis reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide groups could result in hydrogen bonding, affecting its solubility and boiling point. The chlorobenzene ring could make the compound relatively nonpolar and lipophilic .

Applications De Recherche Scientifique

Anticoagulation and Thrombosis Research

Factor Xa (FXa) plays a crucial role in the blood coagulation cascade. Inhibiting FXa is a promising strategy for preventing thromboembolic diseases such as myocardial infarction, pulmonary embolism, and deep vein thrombosis. Researchers have explored novel FXa inhibitors, including anthranilamide-based compounds like 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide . These inhibitors exhibit evident FXa inhibitory activity and selectivity over thrombin, making them potential candidates for anticoagulant drug development.

Chemical Biology and Enzyme Inhibition

Understanding the interaction between 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide and enzymes (e.g., FXa) provides insights into enzymatic mechanisms. Docking simulations and binding studies reveal how the compound interacts with active sites, guiding further drug development efforts.

Propriétés

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-8-9(2)21-15(12(8)14(20)17-3)18-13(19)10-4-6-11(16)7-5-10/h4-7H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMCHMJHFZUXFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2677304.png)

![3-(2-(4-fluorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677308.png)

![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2677309.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2677314.png)

![N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2677316.png)

![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)

![N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2677318.png)